4-Oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid
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Overview
Description
4-Oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyrazine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrazine ring, with a carboxylic acid group at the 7th position and a keto group at the 4th position.
Preparation Methods
The synthesis of 4-Oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid typically involves several steps:
Chemical Reactions Analysis
4-Oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as poly(ADP-ribose) polymerase (PARP-1) and HIV-1 integrase, disrupting their catalytic activities and thereby exerting its biological effects . The exact molecular targets and pathways involved depend on the specific derivative and its intended application.
Comparison with Similar Compounds
4-Oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid can be compared with other similar compounds, such as:
4-Oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carboxylic acid: This compound shares a similar core structure but includes a quinoxaline ring, which may confer different biological activities.
5-Benzyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid:
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c11-6-4-1-2-9-10(4)5(3-8-6)7(12)13/h1-2,5H,3H2,(H,8,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDOWLSKEUUSRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=CC=N2)C(=O)N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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